molecular formula C11H15NO3 B13260725 2-(3-Methoxypyridin-2-yl)pentanoic acid

2-(3-Methoxypyridin-2-yl)pentanoic acid

Cat. No.: B13260725
M. Wt: 209.24 g/mol
InChI Key: WNZVPYRYUPVPSQ-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)pentanoic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a pyridine derivative, characterized by the presence of a methoxy group at the 3-position of the pyridine ring and a pentanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general procedure involves the coupling of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypyridin-2-yl)pentanoic acid is unique due to the presence of both a methoxy group and a pentanoic acid moiety on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)pentanoic acid

InChI

InChI=1S/C11H15NO3/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10/h4,6-8H,3,5H2,1-2H3,(H,13,14)

InChI Key

WNZVPYRYUPVPSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC=N1)OC)C(=O)O

Origin of Product

United States

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